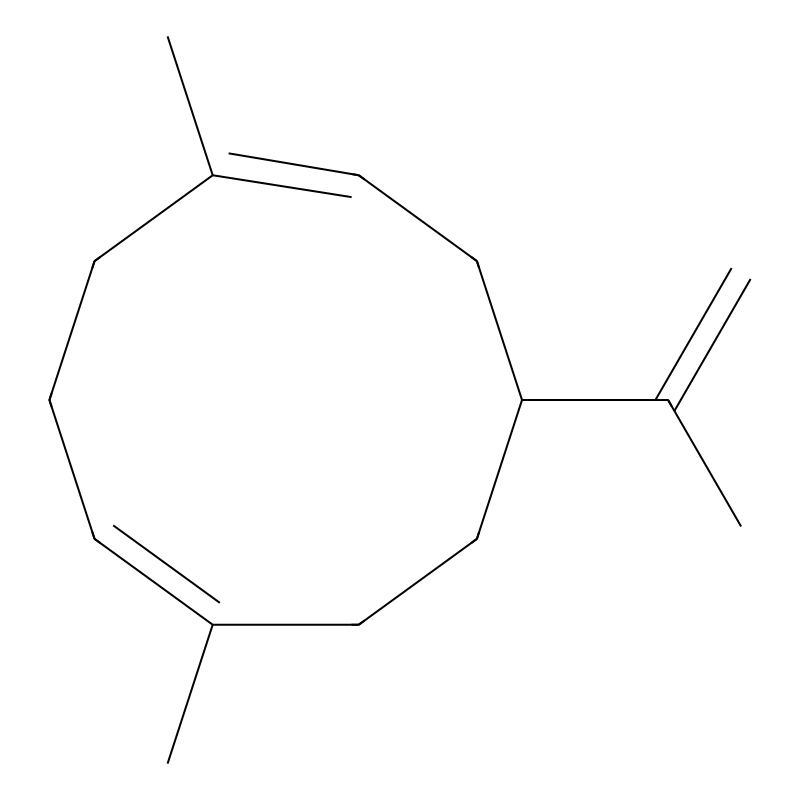

Germacren A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Germacrene A is a sesquiterpene hydrocarbon, classified as a member of the germacrene family. It is characterized by its complex bicyclic structure and is produced by various plant species, particularly in the Asteraceae family. Germacrene A plays a significant role in plant defense mechanisms, exhibiting antimicrobial and insecticidal properties. It is also involved in the production of essential oils, contributing to the aroma and flavor profiles of certain plants such as chicory (Cichorium intybus) and patchouli (Pogostemon cablin) .

- Proton-Induced Cyclization: Germacrene A can undergo cyclization reactions when exposed to protons, leading to the formation of different cyclic compounds.

- Heat-Induced Cope Rearrangement: This rearrangement occurs at elevated temperatures, transforming germacrene A into β-elemene while retaining stereochemical configuration .

- Oxidation: Germacrene A can be oxidized to form various derivatives, which may have different biological activities .

The chemical reactivity of germacrene A is crucial for its role as an intermediate in the biosynthesis of other sesquiterpenes.

Germacrene A exhibits notable biological activities:

- Antimicrobial Properties: It has been shown to possess antimicrobial effects against various pathogens, making it valuable in natural pest control and food preservation .

- Insecticidal Activity: Germacrene A acts as an insect repellent and pheromone, aiding plants in deterring herbivores and attracting pollinators .

- Potential Therapeutic

Germacrene A is synthesized via the cyclization of farnesyl pyrophosphate (FPP) by sesquiterpene cyclases. The biosynthetic pathway involves:

- Formation of Farnesyl Pyrophosphate: FPP is produced from the mevalonate pathway or the methylerythritol phosphate pathway.

- Cyclization Reaction: Specific enzymes catalyze the conversion of FPP into germacrene A through a series of protonation and hydride shifts .

- Post-Synthetic Modifications: Following its formation, germacrene A may undergo additional modifications such as oxidation or glycosylation, influencing its final structure and biological activity .

Germacrene A has several applications across various fields:

- Agriculture: Utilized as a natural pesticide due to its insecticidal properties.

- Food Industry: Its antimicrobial properties make it useful for food preservation.

- Perfume Industry: Germacrene A contributes to the fragrance profile in essential oils and perfumes.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activities .

Research on germacrene A has focused on its interactions with other compounds and biological systems:

- Synergistic Effects with Other Terpenes: Studies indicate that germacrene A can enhance the efficacy of other terpenoids when used in combination, providing a broader spectrum of biological activity .

- Binding Studies: Interaction studies have shown that germacrene A can influence enzyme activity and receptor binding, impacting metabolic pathways in organisms .

Germacrene A shares structural similarities with several other compounds within the germacrene family. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Germacrene B | Similar bicyclic structure | Exhibits different biological activities |

| Germacrene C | Variations in double bond placement | Less prevalent in essential oils |

| Germacrene D | More stable than germacrene A | Commonly found in essential oils like patchouli |

| Germacrene E | Different functional groups | Limited research on biological activity |

Germacrene A is unique due to its specific reactivity patterns and its role as an intermediate in sesquiterpene biosynthesis, distinguishing it from its counterparts within the germacrene family .

Germacrene A exhibits remarkable conformational complexity that has been extensively characterized through variable-temperature nuclear magnetic resonance spectroscopy. The flexible cyclodecadiene ring system of germacrene A exists as three distinct conformational isomers in solution, representing one of the most thoroughly documented examples of conformational isomerism in sesquiterpene natural products [1] [2].

At room temperature (25°C), the three conformers exist in a dynamic equilibrium with populations of approximately 52%, 29%, and 19%, designated as conformers 1a (UU), 1b (UD), and 1c (DU), respectively [1]. The nomenclature refers to the relative orientations of the methyl substituents at positions C-10 and C-4, where "U" denotes an upward orientation and "D" denotes a downward orientation relative to the ring plane [1]. Variable-temperature proton nuclear magnetic resonance experiments conducted at 500 MHz in deuterated chloroform revealed distinct spectral changes as the temperature was decreased from 50°C to -50°C [1].

Table 1: Variable-Temperature Nuclear Magnetic Resonance Data for Germacrene A Conformers (-20°C, CDCl₃)

| Conformer | Population (%) | H-12 (δH) | H-12' (δH) | H-13 (δH) | H-14 (δH) | H-15 (δH) | H-1 (δH) | H-5 (δH) |

|---|---|---|---|---|---|---|---|---|

| 1a (UU) | 52 | 4.65 s | 4.54 s | 1.71 s | 1.37 s | 1.52 s | 4.78 dd (11.2, 4.0) | 4.51 d (10.0) |

| 1b (UD) | 29 | 4.65 s | 4.57 s | 1.70 s | 1.54 s | 1.46 s | 5.01 t (8.1) | 5.07 dd (9.5, 6.6) |

| 1c (DU) | 19 | 4.65 s | 4.51 s | 1.71 s | 1.68 s | 1.48 s | 4.94 d (12.1) | 5.21 t (7.9) |

The coalescence temperature for the conformational exchange process occurs at approximately 278 K, indicating relatively low energy barriers between the conformational states [3]. At low temperatures below -20°C, the rate of interconversion is sufficiently slow to resolve individual signals for each conformer, allowing detailed assignment of proton resonances through nuclear Overhauser effect spectroscopy and two-dimensional correlation experiments [1]. The vinyl protons H-1 and H-5 show particularly diagnostic chemical shift differences between conformers, with H-5 resonating at 4.51 ppm in the major UU conformer compared to 5.07 and 5.21 ppm in the UD and DU conformers, respectively [1].

Carbon-13 nuclear magnetic resonance spectroscopy at 125 MHz revealed 36 separate signals attributable to the three conformers of germacrene A, with 15 signals assigned to the major conformer through two-dimensional heteronuclear correlation experiments [1]. The conformational assignments were supported by molecular mechanics calculations using the MM3 force field, which predicted relative energies consistent with the observed population distributions [1]. The UU conformer was calculated to be most stable, followed by the UD and DD conformers, with the DU conformer being least favorable, in agreement with experimental observations [1].

Mass Spectrometry Fragmentation Patterns

The electron ionization mass spectrometry fragmentation behavior of germacrene A provides distinctive patterns that enable both identification and mechanistic understanding of this sesquiterpene. The molecular ion [M]⁺- at m/z 204 is typically weak or completely absent due to the extensive fragmentation that occurs upon electron impact ionization [4] [5]. This characteristic reflects the inherent instability of the germacrane radical cation and the propensity for rapid fragmentation through multiple competing pathways [4].

Table 2: Electron Ionization Mass Spectrometry Fragmentation Patterns of Germacrene A

| Fragment m/z | Relative Intensity (%) | Fragment Identity | Fragmentation Mechanism |

|---|---|---|---|

| 204 | [M]⁺- (weak) | Molecular ion | Initial ionization |

| 189 | 85 | Loss of CH₃ | α-cleavage |

| 161 | 100 | Loss of C₃H₇ | Loss of isopropyl |

| 147 | 65 | Loss of C₄H₉ | Loss of isobutyl |

| 119 | 45 | C₈H₇⁺ | Ring fragmentation |

| 105 | 30 | C₈H₉⁺ | Ring fragmentation |

| 93 | 25 | C₇H₉⁺ | Ring fragmentation |

| 79 | 20 | C₆H₇⁺ | Ring fragmentation |

| 67 | 15 | C₅H₇⁺ | Ring fragmentation |

| 55 | 25 | C₄H₇⁺ | Ring fragmentation |

| 41 | 35 | C₃H₅⁺ | Allyl cation |

The base peak typically appears at m/z 161, corresponding to the loss of the isopropyl group (C₃H₇, 43 mass units) from the molecular ion [5]. This fragmentation occurs through α-cleavage adjacent to the isopropenyl substituent, representing the most favorable fragmentation pathway due to the formation of a stabilized tertiary carbocation [4]. The fragment at m/z 189, resulting from loss of a methyl group, appears as a significant peak and provides evidence for the methyl substituents on the cyclodecane ring [4].

A characteristic feature of germacrene A mass spectra is the presence of the m/z 119 fragment, which serves as a diagnostic ion for germacrane-type sesquiterpenes [6]. This fragment arises through complex rearrangement processes involving the cyclodecadiene ring system and represents a significant portion of the fragmentation pathway [6]. Additional fragments at m/z 147, 105, and 93 result from successive losses of alkyl groups and ring contractions that are characteristic of the germacrane skeleton [4].

The fragmentation mechanism involves initial electron removal from the π-electron system of the double bonds, creating a radical cation that undergoes rapid structural rearrangements [4]. The presence of three double bonds in germacrene A creates multiple sites for charge localization, leading to complex fragmentation patterns that include both simple bond cleavages and rearrangement reactions [4]. Position-specific mass shift analysis using ¹³C-labeled isotopomers has confirmed the origin of major fragment ions and elucidated the mechanistic pathways involved in germacrene A fragmentation [4].

Infrared Spectral Signatures of Functional Groups

The infrared spectrum of germacrene A exhibits characteristic absorption bands that provide definitive identification of its functional groups and structural features. The spectrum displays distinct regions corresponding to the various types of carbon-hydrogen bonds present in the molecule, as well as the characteristic stretching vibrations of the multiple double bonds [7] [8].

Table 3: Infrared Spectral Signatures of Functional Groups in Germacrene A

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3080-3010 | weak | C-H stretching (=C-H) | Vinyl C-H |

| 2970-2860 | strong | C-H stretching (alkyl) | Methyl/methylene C-H |

| 1640 | medium | C=C stretching | Alkene C=C |

| 1450-1370 | medium | C-H bending (alkyl) | Alkyl C-H |

| 1260-1200 | weak | C-H bending (=C-H) | Vinyl C-H |

| 990-890 | strong | C-H bending (=C-H out-of-plane) | Vinyl C-H |

| 810-750 | medium | C-H bending (=C-H out-of-plane) | Vinyl C-H |

The vinyl carbon-hydrogen stretching vibrations appear as weak absorptions in the 3080-3010 cm⁻¹ region, characteristic of the unsaturated carbon-hydrogen bonds associated with the endocyclic and exocyclic double bonds [7]. These bands are relatively weak due to the small change in dipole moment during the stretching vibration of these bonds. In contrast, the alkyl carbon-hydrogen stretching vibrations of the methyl and methylene groups produce strong, broad absorptions spanning 2970-2860 cm⁻¹ [7] [8].

The carbon-carbon double bond stretching vibration appears as a medium-intensity band at approximately 1640 cm⁻¹, representing the collective stretching of the three double bonds present in germacrene A [7]. This frequency is typical for unconjugated alkenes and reflects the isolated nature of the double bonds within the molecule. The intensity of this band is enhanced by the presence of multiple double bonds contributing to the absorption [7].

The fingerprint region below 1500 cm⁻¹ contains numerous bands corresponding to carbon-hydrogen bending vibrations and skeletal vibrations of the cyclodecane ring. The strong absorptions between 990-890 cm⁻¹ are particularly diagnostic, representing out-of-plane bending vibrations of the vinyl carbon-hydrogen bonds [7]. These bands are sensitive to the substitution pattern around the double bonds and provide structural information about the stereochemistry of the molecule [7].

High-resolution infrared spectroscopy studies have revealed subtle differences in band positions and intensities that can distinguish between different conformers of germacrene A [7] [8]. The conformational flexibility of the cyclodecadiene ring influences the vibrational modes, particularly in the lower frequency regions where skeletal vibrations predominate [8]. Temperature-dependent infrared studies have shown that conformational changes affect the relative intensities of certain bands, providing additional evidence for the conformational equilibrium observed in nuclear magnetic resonance experiments [8].

Chiroptical Properties and Absolute Configuration Determination

The chiroptical properties of germacrene A have been extensively studied to establish its absolute configuration and understand the relationship between molecular structure and optical activity. Both enantiomers of germacrene A exhibit significant optical rotation, with the (+)-enantiomer showing specific rotations ranging from +3.2° to +10.6° depending on the solvent and concentration, while the (-)-enantiomer exhibits a specific rotation of -3.2° [9] [1].

Table 4: Chiroptical Properties and Absolute Configuration Determination

| Property | (+)-Germacrene A | (-)-Germacrene A | Solvent/Conditions |

|---|---|---|---|

| Specific Rotation [α]D | +3.2° to +10.6° | -3.2° | CHCl₃ or CCl₄ |

| Electronic Circular Dichroism | Positive Cotton effect | Negative Cotton effect | MeOH or CHCl₃ |

| Absolute Configuration | (1E,5E,8S) | (1E,5E,8R) | Gas phase analysis |

| Method of Determination | Cope rearrangement to (+)-β-elemene | Cope rearrangement to (-)-β-elemene | Thermal rearrangement at 250°C |

The absolute configuration of germacrene A was definitively established through a clever application of the thermal Cope rearrangement to β-elemene [9]. When germacrene A is heated to 250°C during gas chromatographic analysis, it undergoes a [10] [10]-sigmatropic rearrangement to form β-elemene [9]. The stereochemical course of this rearrangement is well-established, allowing the absolute configuration of the starting germacrene A to be determined from the known configuration of the β-elemene product [9]. The (+)-germacrene A produces exclusively (+)-β-elemene, establishing the absolute configuration as (1E,5E,8S) [9].

Electronic circular dichroism spectroscopy reveals characteristic Cotton effects that are diagnostic for the absolute configuration of germacrene A [11] [12]. The (+)-enantiomer exhibits a positive Cotton effect in the ultraviolet region around 245 nm, corresponding to the π→π* transition of the conjugated diene system [11]. This Cotton effect is sensitive to the conformation of the molecule and shows variations in intensity depending on the conformational equilibrium present in solution [11].

Vibrational circular dichroism has emerged as a powerful complementary technique for absolute configuration determination in germacrene A [12] [13]. The vibrational circular dichroism spectrum shows characteristic bisignate patterns in regions corresponding to carbon-hydrogen stretching and carbon-carbon stretching vibrations [12]. Density functional theory calculations of vibrational circular dichroism spectra have been used to support the configurational assignments and provide insight into the conformational dependence of the chiroptical properties [12] [13].

The temperature dependence of the optical rotation provides additional evidence for the conformational equilibrium observed in nuclear magnetic resonance studies [1]. As the temperature is lowered, changes in the relative populations of the three conformers result in measurable changes in the specific rotation, confirming that each conformer contributes differently to the overall chiroptical properties [1]. This behavior is consistent with the different spatial arrangements of the chromophoric groups in each conformational state [1].

Computational Modeling of Electron Density Maps

Computational modeling of electron density maps for germacrene A has provided crucial insights into the electronic structure and bonding characteristics of this complex sesquiterpene. Density functional theory calculations using various functionals and basis sets have been employed to generate accurate electron density distributions that complement experimental observations and aid in understanding the conformational behavior and reactivity patterns [14] [15].

The electron density topology of germacrene A reveals the characteristic features of the cyclodecadiene ring system, with regions of high electron density concentrated along the carbon-carbon double bonds and areas of lower density in the saturated portions of the ring [14]. The three double bonds create distinct π-electron clouds that are clearly visible in the electron density maps, with the exocyclic isopropenyl double bond showing slightly different characteristics due to its substitution pattern [14].

Molecular orbital analysis combined with electron density mapping has elucidated the photochemical behavior of germacrene A [14] [15]. The highest occupied molecular orbital shows significant π-character localized on the double bonds, with particularly high electron density on the exocyclic double bond [14]. This electronic distribution explains the preferential reactivity of the exocyclic position in photochemical reactions and provides a theoretical foundation for understanding the Cope rearrangement mechanism [14].

Time-dependent density functional theory calculations have been used to model the electronic circular dichroism spectrum of germacrene A, providing excellent agreement with experimental observations [13] [16]. The calculated electron density changes during electronic transitions reveal the nature of the chromophoric interactions responsible for the optical activity [13]. These calculations confirm that the Cotton effects arise primarily from the coupled oscillator mechanism involving the endocyclic double bonds [13].

The conformational flexibility of germacrene A has been thoroughly investigated through potential energy surface mapping using density functional theory methods [1] [14]. Electron density analysis of the different conformers reveals significant differences in the spatial distribution of electron density, particularly in regions where steric interactions occur between methyl substituents [14]. The UU conformer shows the most favorable electron density distribution with minimal steric crowding, consistent with its observed predominance in solution [1].

Bond critical point analysis using the quantum theory of atoms in molecules has identified the key intramolecular interactions that stabilize the different conformers of germacrene A [14]. The electron density at bond critical points provides quantitative measures of bond strength and character, revealing that the endocyclic double bonds maintain consistent characteristics across all conformers while the exocyclic double bond shows conformational dependence [14]. These findings provide a theoretical basis for understanding the conformational preferences and the mechanism of conformational interconversion [14].